2-Methyl-1-(piperidin-3-ylmethyl)piperidine
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Overview
Description
2-Methyl-1-(piperidin-3-ylmethyl)piperidine is a heterocyclic organic compound that features two piperidine rings Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine can be achieved through various methods. One common approach involves the reaction of 2-methylpiperidine with piperidin-3-ylmethyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions. These reactions involve the simultaneous combination of multiple reactants to form the desired product in a single step, which is advantageous for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperidin-3-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the piperidine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of the compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(piperidin-3-ylmethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperidin-3-ylmethyl)piperidine involves its interaction with specific molecular targets. The nitrogen atoms in the piperidine rings can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
2,6-Dimethylpiperidine: Similar structure but with methyl groups at different positions.
N-Methylpiperidine: Contains a single methyl group attached to the nitrogen atom.
Uniqueness
2-Methyl-1-(piperidin-3-ylmethyl)piperidine is unique due to its dual piperidine rings, which confer distinct chemical and biological properties. This structure allows for more complex interactions with biological targets, making it a valuable compound in drug design and other applications .
Properties
IUPAC Name |
2-methyl-1-(piperidin-3-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-5-2-3-8-14(11)10-12-6-4-7-13-9-12/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEPAFIFRLMKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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